1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-,inner salt, (2R)-
Description
Linoleoyl carnitine is a long-chain acyl fatty acid derivative ester of carnitine. It is a compound that plays a significant role in lipid metabolism, particularly in the transport of fatty acids into the mitochondria for β-oxidation. This compound is crucial for energy production in cells, especially in tissues with high energy demands such as the heart and skeletal muscles .
Properties
Molecular Formula |
C25H47NO3 |
|---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
3-[(9Z,12Z)-octadeca-9,12-dienoxy]-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C25H47NO3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-29-24(22-25(27)28)23-26(2,3)4/h9-10,12-13,24H,5-8,11,14-23H2,1-4H3/b10-9-,13-12- |
InChI Key |
ZYHHFSFTXFFKIO-UTJQPWESSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCOC(CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCOC(CC(=O)[O-])C[N+](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Linoleoyl carnitine can be synthesized through the esterification of linoleic acid with carnitine. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of linoleoyl carnitine involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC). The industrial production also ensures compliance with regulatory standards for pharmaceutical and nutritional applications .
Chemical Reactions Analysis
Types of Reactions
Linoleoyl carnitine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of linoleoyl carnitine into its oxidized forms, which can be catalyzed by enzymes such as acyl-CoA oxidase.
Reduction: Reduction reactions can convert linoleoyl carnitine back to its reduced forms, often using reducing agents like sodium borohydride.
Substitution: This involves the replacement of the linoleoyl group with other acyl groups, which can be achieved using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen and hydrogen peroxide, often under enzymatic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions include various acylcarnitine derivatives, which have different biological activities and applications. For example, oxidation products are often involved in metabolic pathways, while substitution products can be used in drug development .
Scientific Research Applications
Linoleoyl carnitine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification and β-oxidation processes.
Biology: It plays a role in cellular energy metabolism and is studied for its effects on mitochondrial function.
Medicine: Linoleoyl carnitine is investigated for its potential therapeutic effects in conditions such as metabolic disorders, cardiovascular diseases, and neurodegenerative diseases.
Industry: It is used in the formulation of nutritional supplements and pharmaceuticals aimed at enhancing energy metabolism and overall health .
Mechanism of Action
Linoleoyl carnitine exerts its effects primarily through its role in the transport of long-chain fatty acids into the mitochondrial matrix. This transport is facilitated by carnitine palmitoyltransferase I and II, which convert linoleoyl carnitine into linoleoyl-CoA, allowing it to enter the β-oxidation pathway. This process generates acetyl-CoA, which enters the citric acid cycle to produce ATP, the primary energy currency of the cell .
Comparison with Similar Compounds
Similar Compounds
Palmitoylcarnitine: Another long-chain acylcarnitine involved in fatty acid metabolism.
Oleoylcarnitine: Similar in structure but with a different fatty acid chain, affecting its biological activity.
Acetylcarnitine: A shorter-chain acylcarnitine with distinct metabolic roles
Uniqueness of Linoleoyl Carnitine
Linoleoyl carnitine is unique due to its specific fatty acid composition, which influences its role in lipid metabolism and energy production. Its ability to modulate mitochondrial function and its potential therapeutic applications in metabolic and cardiovascular diseases set it apart from other acylcarnitines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
